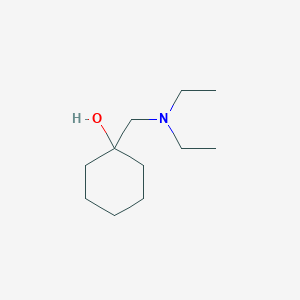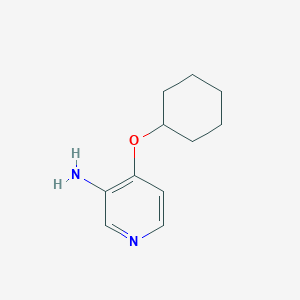
4-(Cyclohexyloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)pyridin-3-amine is an organic compound that features a pyridine ring substituted with an amine group at the 3-position and a cyclohexyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)pyridin-3-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with cyclohexanol, followed by the introduction of the amine group. One common method involves the reaction of 4-chloropyridine with cyclohexanol in the presence of a base such as potassium carbonate to form 4-(Cyclohexyloxy)pyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine and cyclohexyloxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Cyclohexyloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
4-(Cyclohexyloxy)pyridine: Lacks the amine group, making it less versatile in biological applications.
4-(Cyclohexyloxy)pyridin-2-amine: Similar structure but with the amine group at the 2-position, which may result in different reactivity and biological activity.
4-(Cyclohexyloxy)pyridin-3-ol: Contains a hydroxyl group instead of an amine, affecting its chemical properties and applications.
Uniqueness: 4-(Cyclohexyloxy)pyridin-3-amine is unique due to the presence of both the cyclohexyloxy and amine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-cyclohexyloxypyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h6-9H,1-5,12H2 |
InChI Key |
YYBUVQOUGYMJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997844.png)
![7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12997851.png)
![Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12997864.png)
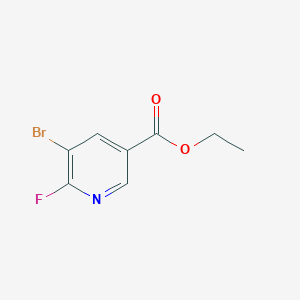
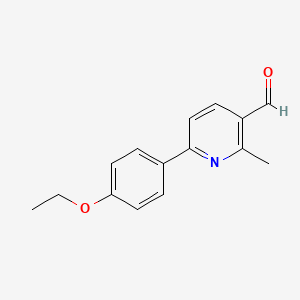
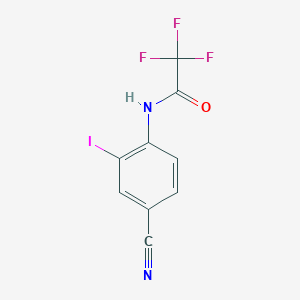
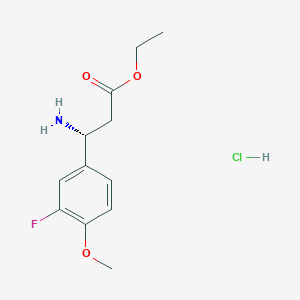
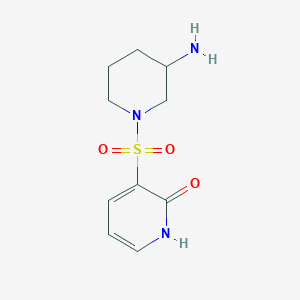
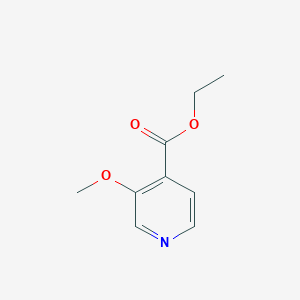

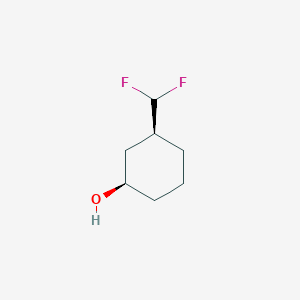
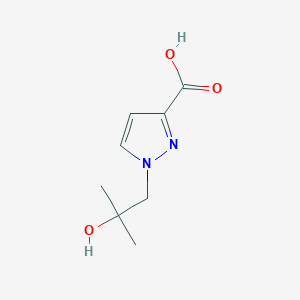
![4-methyl-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12997936.png)
